molecular formula C19H23N5O3 B10986779 N-[2-(2-methoxyphenyl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-[2-(2-methoxyphenyl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B10986779
M. Wt: 369.4 g/mol
InChI Key: TVHIPALXSWFXGF-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 5. A butanamide chain is attached to the triazole ring, terminating in a 2-(2-methoxyphenyl)ethyl group. The structure combines heterocyclic and aromatic moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C19H23N5O3/c1-26-15-7-4-3-6-14(15)12-13-20-18(25)9-5-8-16-21-22-17-10-11-19(27-2)23-24(16)17/h3-4,6-7,10-11H,5,8-9,12-13H2,1-2H3,(H,20,25)

InChI Key

TVHIPALXSWFXGF-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NCCC3=CC=CC=C3OC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps:

    Formation of the Methoxyphenyl Ethylamine Intermediate: This step involves the reaction of 2-methoxyphenylacetonitrile with ethylamine under basic conditions to form 2-(2-methoxyphenyl)ethylamine.

    Synthesis of the Triazolopyridazine Core: The triazolopyridazine core is synthesized by reacting 6-methoxy-1,2,4-triazole with a suitable pyridazine derivative under acidic conditions.

    Coupling Reaction: The final step involves coupling the methoxyphenyl ethylamine intermediate with the triazolopyridazine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Insights

  • Methoxy Substitution : The 6-methoxy group is conserved in multiple analogs (e.g., ), likely enhancing solubility and metabolic stability.
  • Amide Chain Variations : Butanamide (C₄) vs. propanamide (C₃) chains influence conformational flexibility and target binding. For instance, the benzimidazole-substituted propanamide (379.42 g/mol) may exhibit tighter receptor interactions than the bulkier butanamide derivatives .
  • In contrast, ethoxyphenyl groups () may prioritize lipophilicity for membrane penetration.

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole and pyridazine moiety, which are known for their diverse biological activities. The molecular formula is C18H22N4O3, with a molecular weight of 342.39 g/mol. Its structural components suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. The presence of the methoxyphenyl group may enhance lipophilicity, aiding in membrane penetration and increasing efficacy against pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacological Profile

A review of the literature indicates that this compound exhibits several pharmacological effects:

Activity Description
AntibacterialEffective against Gram-positive and Gram-negative bacteria.
AntifungalDemonstrated activity against various fungal strains.
AnticancerExhibits cytotoxicity in cancer cell lines; mechanism under investigation.
Anti-inflammatoryReduces markers of inflammation in vitro and in vivo models.

Case Studies

  • Antibacterial Activity : In a study evaluating the antibacterial efficacy of triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating significant antibacterial potential .
  • Anticancer Properties : A recent investigation into the cytotoxic effects of triazole derivatives on various cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values lower than those observed for standard chemotherapeutics .
  • Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

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